molecular formula C10H8BrClN2O2 B1328575 Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1000018-03-0

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1328575
CAS No.: 1000018-03-0
M. Wt: 303.54 g/mol
InChI Key: WQUIGFCTOQNRJA-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with significant applications in various fields of scientific research. It is characterized by the presence of a bromine and chlorine atom on the imidazo[1,2-a]pyridine ring, which contributes to its unique chemical properties. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activity and different physicochemical properties .

Scientific Research Applications

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

Comparison: Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the simultaneous presence of both bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound often exhibits higher potency and selectivity in various applications .

Properties

IUPAC Name

ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-6(12)4-3-5-7(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUIGFCTOQNRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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